molecular formula C27H18N4O7 B11612300 (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11612300
M. Wt: 510.5 g/mol
InChI Key: BRZGLTYGTPWQLE-SRZZPIQSSA-N
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Description

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that features a combination of benzodioxole, indole, and pyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and indole intermediates, followed by their coupling with a pyrimidine derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as metal-free and visible-light-mediated reactions, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of (5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-(1,3-benzodioxol-5-yl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its combination of benzodioxole, indole, and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H18N4O7

Molecular Weight

510.5 g/mol

IUPAC Name

(5E)-1-(1,3-benzodioxol-5-yl)-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C27H18N4O7/c32-25-21(26(33)30(27(34)28-25)19-9-10-23-24(12-19)38-15-37-23)11-17-14-29(22-4-2-1-3-20(17)22)13-16-5-7-18(8-6-16)31(35)36/h1-12,14H,13,15H2,(H,28,32,34)/b21-11+

InChI Key

BRZGLTYGTPWQLE-SRZZPIQSSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)[N+](=O)[O-])/C(=O)NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CN(C5=CC=CC=C54)CC6=CC=C(C=C6)[N+](=O)[O-])C(=O)NC3=O

Origin of Product

United States

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